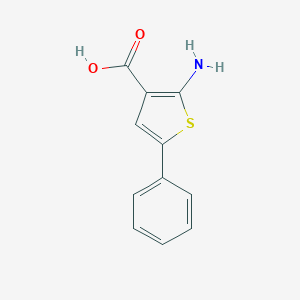

2-Amino-5-phenyl-thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMQLBVCCAMZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352376 | |

| Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-84-4 | |

| Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-5-phenyl-thiophene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, featuring a thiophene ring with an amino group and a carboxylic acid functional group. This structure contributes to its unique reactivity and biological properties.

1. Anti-inflammatory Activity

Research indicates that thiophene-based compounds, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study reported an IC value of 29.2 µM for 5-lipoxygenase inhibition, highlighting the potential of thiophene derivatives in modulating inflammatory responses .

2. Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogens. Preliminary data suggest that it exhibits minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, compounds structurally similar to it have been shown to inhibit strains such as E. faecalis and P. aeruginosa, indicating its potential as an antibacterial agent .

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of thiophene can induce apoptosis in cancer cells by targeting specific molecular pathways. For instance, IC values for certain thiophene derivatives against cancer cell lines range from 3 to 20 µM, demonstrating promising anticancer activity . The mechanisms include the inhibition of angiogenesis and modulation of cell signaling pathways critical for tumor growth.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activity or influence signaling pathways related to inflammation and cell proliferation. Ongoing research aims to elucidate the specific targets and pathways affected by this compound.

Case Studies

Several studies have investigated the effects of thiophene derivatives in animal models:

- Inflammation Model : In a carrageenan-induced paw edema model, a derivative exhibited anti-inflammatory activity superior to indomethacin at a dose of 50 mg/kg, reducing inflammation by approximately 58% .

- Cancer Cell Studies : In vitro assays showed that treatment with thiophene derivatives led to significant decreases in cell viability in breast cancer cell lines (MCF-7), indicating potential for therapeutic applications in oncology .

Comparative Analysis

The following table summarizes the biological activities and key findings related to this compound compared to other thiophene derivatives:

| Compound Name | Biological Activity | IC Values | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | 29.2 µM (5-LOX) | Effective in reducing inflammation |

| Thiophene Derivative A | Antibacterial | 40 - 50 µg/mL | Comparable to ceftriaxone |

| Thiophene Derivative B | Anticancer | 3 - 20 µM | Induces apoptosis in cancer cells |

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity

- 2-Amino-5-phenyl-thiophene-3-carboxylic acid has shown promising results as an inhibitor of bacterial enzymes, making it a candidate for developing new antibacterial agents. Studies indicate that it can effectively inhibit the growth of various bacterial strains, which is crucial in the fight against antibiotic resistance .

- Anti-inflammatory Properties

- Cancer Research

Material Science Applications

- Conductive Polymers

- Dyes and Pigments

Data Table of Applications

Case Studies

-

Inhibition of Bacterial Growth

- A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a new antibacterial agent.

-

Anti-inflammatory Mechanism

- In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in developing anti-inflammatory therapies.

-

Development of Conductive Polymers

- Researchers synthesized a series of polymers using this compound as a monomer, resulting in materials with enhanced electrical conductivity suitable for electronic applications.

Comparison with Similar Compounds

Ethyl 2-Amino-5-phenylthiophene-3-carboxylate

Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate

2-Amino-3-Ethyl Carboxamido-4-Methyl-5-Carboxy Ethyl Thiophene

- Structure : Features ethyl carboxamido, methyl, and carboxy ethyl substituents.

- Key Properties: Structural complexity limits its presence in the Cambridge Structural Database (CSD), highlighting its novelty .

5-(4-Fluorophenyl)-3-(Tosylamino)thiophene-2-carboxylic Acid

- Structure : Tosyl (p-toluenesulfonyl) and fluorophenyl groups.

- Key Properties :

- Applications : Explored in drug design for its ability to modulate enzyme activity via hydrogen bonding .

Physicochemical and Functional Comparison

Table 1: Comparative Data for Selected Thiophene Derivatives

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-phenyl-thiophene-3-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. To optimize yield:

- Use ethyl cyanoacetate or malononitrile as a starting material with sulfur and a ketone/aldehyde under basic conditions (e.g., morpholine or triethylamine).

- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Purify via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

- For reproducibility, document temperature sensitivity (e.g., exothermic reactions may require cooling to 0–5°C during sulfur addition) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) and UV detection at 254 nm. Compare retention times against commercial standards.

- Structural Confirmation:

- Elemental Analysis: Validate empirical formula (CHNOS) with ≤0.3% deviation .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

- Storage: Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption. Desiccants like silica gel should be used in storage containers .

- Decomposition Risks: Avoid exposure to strong acids/bases (risk of decarboxylation) and UV light (thiophene ring degradation). Monitor for color changes (yellowing indicates decomposition) .

- Handling: Use gloves (nitrile, tested for permeability) and fume hoods to minimize skin/eye contact and inhalation of dust .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Contradictory NMR Signals:

- Mass Spectrometry Discrepancies:

- Employ high-resolution MS (HRMS-ESI) to distinguish between [M+H] (calc. 234.0589) and potential adducts (e.g., [M+Na]).

- Fragment ions (e.g., loss of CO at m/z 190) should align with proposed structure .

Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can SHELX refinement address them?

Methodological Answer:

- Crystal Growth: Slow evaporation from DMSO/EtOH mixtures often yields suitable single crystals. Avoid solvents with high volatility (e.g., acetone) to prevent twinning.

- Refinement in SHELX:

- Validation: Check R (<5%) and CCDC deposition (e.g., compare with similar thiophene carboxylates in the Cambridge Structural Database) .

Q. How can computational methods predict the reactivity and regioselectivity of derivatization reactions for this compound?

Methodological Answer:

- Reactivity Prediction:

- Use DFT (Gaussian 16) to calculate Fukui indices, identifying nucleophilic sites (e.g., NH group) and electrophilic positions (carboxylic acid carbon).

- Solvent effects (PCM model) can predict regioselectivity in acylation or Suzuki coupling reactions .

- Docking Studies: For biological applications, perform molecular docking (AutoDock Vina) to assess binding affinity of derivatives (e.g., amides) with target enzymes .

Q. What strategies mitigate byproduct formation during amide coupling reactions involving this compound?

Methodological Answer:

- Coupling Agents: Use HATU/DIPEA in DMF for high efficiency. Avoid EDCl/HOBt if carbodiimide-mediated side reactions (e.g., urea formation) are observed.

- Byproduct Identification:

- Workflow Optimization: Pre-activate the carboxylic acid (30 min at 0°C) before adding the amine nucleophile to minimize competing pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

Methodological Answer:

- Experimental pKa Determination: Use potentiometric titration in 20% DMSO/water. Theoretical values (e.g., ~3.8 predicted via MarvinSketch) may deviate due to solvent effects.

- Correction Factors: Apply the Yasuda-Shedlovsky equation to adjust for solvent dielectric constant. Compare with structurally analogous compounds (e.g., thiophene-2-carboxylic acid, pKa ~3.2) .

- Validation: Repeat titrations at varying ionic strengths (0.1–0.5 M KCl) to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.